Product packaging for 1-Methylamino-3-propanethiol(Cat. No.:)

1-Methylamino-3-propanethiol

Cat. No.: B8533069
M. Wt: 105.20 g/mol
InChI Key: FYTHQYLRQAISTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylamino-3-propanethiol, often supplied as its stable dihydrochloride salt (CAS 120119-18-8), is a specialized organic compound of interest in chemical and biochemical research . This compound features a propylthiol chain linked to a methylaminopropylamino group, making it a valuable building block for synthetic chemistry . Researchers utilize this and related structures as key intermediates in the development of more complex molecules, particularly in medicinal chemistry where such diamino-thiol structures are explored . The molecular formula for the dihydrochloride salt is C7H20Cl2N2S, with a molecular weight of 235.22 g/mol . As a standard practice for compounds of this nature, it is typically characterized to confirm its identity and purity. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. All necessary safety data sheets (SDS) should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NS B8533069 1-Methylamino-3-propanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

IUPAC Name

3-(methylamino)propane-1-thiol

InChI

InChI=1S/C4H11NS/c1-5-3-2-4-6/h5-6H,2-4H2,1H3

InChI Key

FYTHQYLRQAISTJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCS

Origin of Product

United States

Chemical Reactivity and Mechanistic Transformations of 1 Methylamino 3 Propanethiol

Reactivity of the Thiol Moiety

The thiol group is the sulfur analog of an alcohol and exhibits characteristic reactivity, including nucleophilicity and susceptibility to oxidation.

Nucleophilic Addition and Substitution Reactions Involving the Sulfhydryl Group

The thiol group of 1-methylamino-3-propanethiol can act as a potent nucleophile, particularly in its deprotonated thiolate form. This reactivity allows it to participate in a variety of nucleophilic addition and substitution reactions.

Michael Addition: Thiolates are effective nucleophiles in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. For instance, the addition of thiols to ethyl 2-nitrocinnamate typically results in a β-addition product. fiu.edu However, the presence of multiple nitro groups on the phenyl ring can reverse the polarity of the carbon-carbon double bond, leading to an unusual α-addition. fiu.edu This highlights the influence of the electrophile's electronic properties on the regioselectivity of the thiol addition.

Nucleophilic Substitution: The thiol group readily participates in nucleophilic substitution reactions, displacing leaving groups from alkyl halides or other suitable substrates. For example, the reaction of 3-(dimethylamino)-1-propanethiol (B1274147) hydrochloride with 6-chloro ajol.infobenzothieno[3,2-b]quinoline in phenol (B47542) results in the displacement of the chloro group to form a new carbon-sulfur bond. wiley.com

The reactivity of the thiol group is significantly influenced by the reaction conditions, such as pH. In basic media, the thiol is deprotonated to the more nucleophilic thiolate anion, enhancing its reaction rate.

Oxidation Processes Leading to Disulfides and Higher Oxidation States

Thiols are readily oxidized to form disulfides (R-S-S-R). askfilo.com This is a common reaction for thiols and can be achieved using a variety of oxidizing agents. askfilo.comresearchgate.net

The general reaction for the oxidation of a thiol to a disulfide is: 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ askfilo.com

In the case of this compound, oxidation would yield the corresponding disulfide, bis(3-(methylamino)propyl) disulfide. This process is a key transformation in the chemistry of thiols and is relevant in various contexts, including biological systems where disulfide bond formation is crucial for protein structure. nih.gov

Common oxidizing agents for this transformation include:

Iodine (I₂)

Hydrogen peroxide (H₂O₂)

Oxygen (O₂), often in the presence of a catalyst wikipedia.org

Further oxidation of the thiol group can lead to higher oxidation states, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and sulfonic acids (R-SO₃H). wikipedia.orgnih.gov The formation of these higher oxidation states typically requires stronger oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide. wikipedia.org

Thiol-disulfide exchange reactions are also a characteristic feature of thiol chemistry. researchgate.netnih.gov In these reactions, a thiol reacts with a disulfide, leading to the formation of a new thiol and a new disulfide. This equilibrium process is important in dynamic combinatorial chemistry and in biological systems. nih.gov The rate of thiol-disulfide exchange can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.govchimicatechnoacta.ru

Metal-Thiolate Complex Formation and Coordination Chemistry

Thiolates are soft Lewis bases and therefore form strong coordination complexes with soft Lewis acid metal ions. wikipedia.org The thiol group of this compound can deprotonate to form a thiolate anion, which then acts as a ligand for various transition metals. wikipedia.org

The coordination chemistry of aminothiols is of significant interest due to their ability to act as bidentate or bridging ligands, coordinating to a metal center through both the sulfur and nitrogen atoms. This chelation can lead to the formation of stable polynuclear complexes. rsc.org

For example, studies on the complexation of silver(I) with 3-(dimethylamino)propane-1-thiol, a closely related compound, have shown the formation of various polynuclear species in solution. rsc.org The stoichiometry of these complexes, such as [Ag₅(A)₆]⁻ and [Ag₄(A)₆]²⁻ (where A is the deprotonated ligand), depends on the pH of the solution. rsc.org Similar complex formation can be expected with this compound.

The formation of metal-thiolate complexes is a common synthetic route. wikipedia.org A general method involves the reaction of an alkali metal thiolate with a transition metal halide in a salt metathesis reaction. wikipedia.org

Table 1: Examples of Metal-Thiolate Complex Formation Reactions

Reactants Product Reaction Type
MoCl₄ + 4 t-BuSLi Mo(t-BuS)₄ + 4 LiCl Salt Metathesis wikipedia.org

Reactivity of the Methylamino Functional Group

The secondary amine functionality in this compound provides another site for chemical modification, exhibiting typical amine reactivity.

Alkylation, Acylation, and Derivatization Reactions of the Amine

The lone pair of electrons on the nitrogen atom of the methylamino group makes it nucleophilic and basic, allowing it to undergo various derivatization reactions.

Alkylation: The secondary amine can be alkylated by reacting with alkyl halides. This reaction can lead to the formation of a tertiary amine and, with further alkylation, a quaternary ammonium (B1175870) salt.

Acylation: The methylamino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. google.com For example, the reaction with acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative.

Reactions with Carbonyl Compounds: The secondary amine can react with aldehydes and ketones to form enamines.

These reactions are fundamental in organic synthesis for modifying the structure and properties of the parent molecule.

Protonation Equilibria and Basicity Considerations

The methylamino group is basic and can be protonated by acids to form an ammonium salt. The basicity of the amine is described by its pKa value, which is the pH at which the amine is 50% protonated. The pKa of the amino group in aminothiols is influenced by the presence of the nearby thiol group.

In a molecule containing both a thiol and an amino group, there are multiple protonation states possible, and their relative populations depend on the pH of the solution. researchgate.net The dissociation constants (pKa values) for both the thiol and the amino group determine the species present at a given pH. researchgate.net

For a general aminothiol (B82208), the following equilibria can be considered:

H₂N⁺-R-SH <=> H₂N-R-SH + H⁺ (pKaNH) H₂N-R-SH <=> H₂N-R-S⁻ + H⁺ (pKaSH)

The relative values of pKaNH and pKaSH will determine the predominant species in solution. The reactivity of both the thiol and the amine group is highly dependent on their protonation state. For example, the thiolate anion is a much stronger nucleophile than the neutral thiol, and the neutral amine is nucleophilic whereas the protonated ammonium form is not.

Interplay Between Thiol and Amine Reactivity (e.g., Intramolecular Cyclizations)

The proximate arrangement of the thiol and amine groups in this compound facilitates a rich interplay of reactivity, most notably demonstrated in intramolecular cyclization reactions. The nucleophilicity of both the sulfur and nitrogen atoms allows them to react with various electrophiles. However, the relative reactivity and the ultimate reaction pathway are often influenced by the reaction conditions, such as pH and the nature of the electrophile.

One of the most characteristic reactions of aminothiols is their condensation with aldehydes and ketones. In the case of this compound, reaction with an aldehyde or ketone can lead to the formation of a six-membered heterocyclic ring, a tetrahydro-1,3-thiazine derivative. The mechanism typically involves the initial nucleophilic attack of the more reactive thiol group on the carbonyl carbon to form a hemithioacetal intermediate. This is followed by the intramolecular attack of the secondary amine on the same carbon, leading to the elimination of a water molecule and the formation of the cyclic imine or, upon reduction, the saturated tetrahydro-1,3-thiazine ring. The reaction of 1,2-aminothiols with aldehydes to form thiazolidines is a well-established process, and by extension, 1,3-aminothiols like this compound are expected to form corresponding six-membered rings. mdpi.comnih.gov

An example of such a cyclization is the synthesis of tetrahydro-3-methyl-2-(nitromethylene)-1,3-thiazine, which utilizes this compound as a starting material. This transformation highlights the ability of both the thiol and the amine to participate in ring formation.

Furthermore, the interplay between the thiol and amine functionalities is crucial in the context of prebiotic chemistry, where aminothiols are proposed to react with aminonitriles to form thiol-containing peptides and nitrogen heterocycles. mdpi.com The reaction of an aminonitrile with an aminothiol like this compound would likely proceed through the initial attack of the thiol on the nitrile carbon, followed by intramolecular rearrangement involving the amine group. mdpi.com

The relative nucleophilicity of the thiol and amine groups can be modulated by pH. Under basic conditions, the thiol group is deprotonated to the more nucleophilic thiolate anion, while the secondary amine remains largely protonated. Conversely, under acidic conditions, the amine is protonated, reducing its nucleophilicity. This differential reactivity can be exploited to control the outcome of reactions with various electrophiles.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity refers to the preference of a chemical reaction to proceed at one position over another. mdpi.com In the case of this compound, reactions with unsymmetrical electrophiles can potentially yield different regioisomers. The outcome is determined by a combination of electronic and steric factors. For instance, in reactions with electrophiles, the more nucleophilic sulfur atom is often the initial site of attack. However, subsequent intramolecular rearrangements can lead to products where the nitrogen atom is bonded to the electrophile. The study of related cyclic thioamides has shown that the regioselectivity of reactions on the nitrogen versus the sulfur atom can be influenced by the electronic properties of the system, with low-energy HOMO on the nitrogen and high-energy HOMO on the sulfur directing the site of electrophilic attack. mdpi.com

Stereoselectivity is the preferential formation of one stereoisomer over another. chemistrysteps.com Since this compound is a chiral molecule (assuming it is not a racemic mixture), its reactions can lead to the formation of diastereomers. The stereochemical outcome of a reaction is influenced by the mechanism of the reaction and the steric environment around the reacting centers. For SN2 reactions, inversion of stereochemistry is typically observed. libretexts.org In contrast, SN1 reactions, which proceed through a planar carbocation intermediate, often result in a mixture of stereoisomers (racemization). chemistrysteps.com

In the context of intramolecular cyclizations of this compound, the formation of new stereocenters in the resulting heterocyclic ring can exhibit diastereoselectivity. The preferred conformation of the transition state, which minimizes steric interactions, will dictate the stereochemistry of the product. For example, in the cyclization of related systems, the local conformation can determine the formation of "chair-like" or "boat-like" transition states, influencing the final stereochemical outcome. uomustansiriyah.edu.iq

Below is an illustrative data table summarizing the expected regioselectivity and stereoselectivity in key reactions of this compound, based on general principles of organic chemistry.

Reaction Type Electrophile/Reagent Expected Regioselectivity Expected Stereoselectivity Plausible Product(s)
Alkylation Alkyl Halide (e.g., CH₃I)Initial attack at sulfur (more nucleophilic)SN2: Inversion of configuration at the electrophileS-alkylated or N-alkylated product
Acylation Acyl Chloride (e.g., CH₃COCl)Attack at both N and S possible; N-acylation often thermodynamically favoredDependent on reaction conditions and substrate chiralityN-acyl and/or S-acyl derivative
Michael Addition α,β-Unsaturated CarbonylAttack of the soft nucleophile (thiolate) at the β-carbonDiastereoselective, favoring the anti-addition productThioether adduct
Cyclization with Aldehyde FormaldehydeFormation of a six-membered ringFormation of a new stereocenter at C2 of the ring; potential for diastereoselectivityTetrahydro-1,3-thiazine derivative

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile. While specific studies on this compound are limited, the decomposition pathways can be inferred from the behavior of related aminothiols and other organic molecules.

Thermal Decomposition:

Upon heating, organic molecules can undergo various decomposition reactions, including bond cleavage, elimination, and rearrangement. For this compound, the C-S, C-N, C-C, and C-H bonds are all potential sites for homolytic cleavage at high temperatures. The bond dissociation energies of these bonds will determine the initial fragmentation steps. Generally, C-S and C-N bonds are weaker than C-C and C-H bonds and are thus more likely to break first.

The thermal decomposition of amino acids, which share functional groups with this compound, has been studied. For instance, cysteine, an aminothiol, primarily produces CO₂ upon thermal decomposition, while other amino acids mainly release H₂O and NH₃. researchgate.net The decomposition of polymers containing amide and cationic units shows that small molecules like NH₃ and H₂O can be eliminated to form cyclic imides and nitriles. hcmuaf.edu.vn Based on these analogies, the thermal decomposition of this compound could proceed through pathways involving the elimination of small molecules like H₂S or CH₃NH₂, followed by cyclization or polymerization of the resulting fragments.

A plausible thermal decomposition pathway could involve the intramolecular cyclization with the elimination of a small molecule, or intermolecular condensation reactions leading to oligomers and polymers. The presence of both amine and thiol groups suggests that complex reaction mixtures could be formed.

Photochemical Decomposition:

Photochemical decomposition, or photolysis, involves the breaking of chemical bonds by the absorption of light. nih.govresearchgate.net The energy of the absorbed photons can excite the molecule to a higher electronic state, leading to bond cleavage or other photochemical reactions. For this compound, the n-orbitals of the sulfur and nitrogen atoms, as well as the σ-orbitals of the C-S and C-N bonds, are potential chromophores for UV light absorption.

Studies on the photolysis of other sulfur-containing compounds and amines provide insights into potential decomposition pathways. For example, the photochemical decomposition of some aminothiols can lead to the formation of radical-cation species through a photo-induced electron-transfer process. pharmacophorejournal.com The homolytic cleavage of the C-S bond is a common photochemical reaction for thiols, leading to the formation of a thiyl radical and a carbon-centered radical. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction, dimerization, or disproportionation. Similarly, the C-N bond can also undergo photochemical cleavage.

The presence of both functional groups could lead to complex photochemical behavior, including intramolecular cyclizations initiated by photo-induced bond cleavage or photoisomerization.

An illustrative table of potential decomposition products is provided below, based on general principles of thermal and photochemical reactions of similar compounds.

Decomposition Type Potential Primary Products Potential Secondary Products Plausible Mechanistic Steps
Thermal H₂S, CH₃NH₂, propeneThiiranes, azetidines, oligomers/polymersHomolytic bond cleavage (C-S, C-N), elimination reactions, intramolecular cyclization
Photochemical Thiyl radical (•SCH₂CH₂CH₂NHCH₃), aminyl radical (CH₃N•CH₂CH₂CH₂SH), carbon-centered radicalsDisulfides, diamines, unsaturated compoundsPhoto-induced homolysis of C-S or C-N bonds, radical recombination, hydrogen abstraction

Advanced Spectroscopic and Analytical Characterization of 1 Methylamino 3 Propanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Methylamino-3-propanethiol. Through the analysis of one-dimensional and two-dimensional NMR data, a complete picture of the proton and carbon environments and their connectivities can be established.

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. bhu.ac.inyoutube.comlibretexts.org Each of the four unique carbon atoms in this compound will give rise to a distinct signal. The carbons directly bonded to the heteroatoms (C1 and C3) will be the most downfield-shifted. The chemical shifts can be predicted with reasonable accuracy using empirical data from related compounds. mdpi.comnih.gov

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (-CH₂-SH)2.5 - 2.7Triplet2H
H-2 (-CH₂-)1.7 - 1.9Quintet2H
H-3 (-CH₂-NH)2.6 - 2.8Triplet2H
N-H1.0 - 2.0Broad Singlet1H
-SH1.3 - 1.6Broad Singlet1H
N-CH₃2.3 - 2.5Singlet3H

Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (-CH₂-SH)25 - 35
C-2 (-CH₂-)30 - 40
C-3 (-CH₂-NH)50 - 60
N-CH₃35 - 45

To confirm the assignments made from the one-dimensional spectra and to establish the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks are expected between the protons on C1 and C2, and between the protons on C2 and C3, confirming the propyl backbone of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. The HSQC spectrum would show correlations between the C1-H protons and C1, the C2-H protons and C2, the C3-H protons and C3, and the N-CH₃ protons and the N-methyl carbon.

This compound has several rotatable single bonds (C-C, C-S, C-N), which can lead to different conformational isomers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals into a single, time-averaged signal. Analysis of the line shapes as a function of temperature can provide quantitative information about the energy barriers to conformational change.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule. acs.orgrsc.org These techniques are particularly useful for identifying specific functional groups.

The presence of the thiol and methylamino groups in this compound gives rise to characteristic vibrational bands in the IR and Raman spectra.

Thiol (-SH) Vibrations: The S-H stretching vibration is typically observed as a weak to medium intensity band in the IR spectrum in the region of 2550-2600 cm⁻¹. nih.govwikipedia.org This band is often sharp. The S-H bending vibration is expected in the range of 800-1000 cm⁻¹. The C-S stretching vibration usually appears in the fingerprint region, between 600 and 800 cm⁻¹. rsc.org

Methylamino (N-CH₃) Vibrations: The N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹ as a single, sharp band of weak to medium intensity. docbrown.info The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 2800-3000 cm⁻¹ region. dicp.ac.cnrsc.org The N-H bending (scissoring) vibration typically appears around 1550-1650 cm⁻¹. The C-N stretching vibration is found in the 1000-1250 cm⁻¹ range. researchgate.net

Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
S-H Stretch-SH2550 - 2600
N-H Stretch-NH-3300 - 3500
C-H Stretch (sp³)-CH₂, -CH₃2850 - 2960
N-H Bend-NH-1550 - 1650
C-N Stretch-CH₂-NH-CH₃1000 - 1250
C-S Stretch-CH₂-SH600 - 800

Both the thiol and the secondary amine groups in this compound can participate in hydrogen bonding, both intramolecularly (between the -SH and -NH groups) and intermolecularly (with other molecules of the same kind or with solvent molecules). bohrium.commdpi.comkinampark.com Vibrational spectroscopy is highly sensitive to these interactions.

The formation of a hydrogen bond typically leads to a broadening and a red-shift (shift to lower frequency) of the stretching vibration of the proton donor group (S-H or N-H). nih.govresearchgate.net By comparing the spectra of this compound in a non-polar solvent (where intermolecular hydrogen bonding is minimized) with its spectrum in a polar, hydrogen-bonding solvent, or as a neat liquid, the extent of hydrogen bonding can be assessed. For instance, a significant broadening and shift to lower wavenumbers of the S-H and N-H stretching bands in the neat liquid would be strong evidence for intermolecular hydrogen bonding. The potential for intramolecular hydrogen bonding to form a five-membered ring could also be investigated by analyzing the vibrational spectra in dilute solutions of non-polar solvents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining molecular weight and elucidating the structure of compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C4H11NS. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass of the molecular ion with exceptional precision, typically to within a few parts per million (ppm). nih.gov This allows for the unambiguous confirmation of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

The expected precise mass of the protonated molecule ([M+H]+) is crucial for its identification in complex mixtures. The high mass accuracy offered by HRMS is a key advantage for this purpose. nih.gov

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C4H11NS
Monoisotopic Mass 105.0612 Da
Theoretical m/z of [M+H]+ 106.0689 Da

Tandem mass spectrometry (MS/MS) is employed to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule ([M+H]+, m/z 106.07) is typically selected as the precursor ion. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. nih.gov

The fragmentation of this compound is predicted to be directed by its functional groups. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atom, which is a characteristic fragmentation for amines. This could result in the formation of a stable iminium ion.

Cleavage of the C-S or C-C bonds along the propyl chain.

Loss of small neutral molecules such as hydrogen sulfide (B99878) (H2S) or methanimine (B1209239) (CH3N).

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its confident identification and differentiation from structural isomers. researchgate.netwvu.edu

Table 2: Proposed MS/MS Fragmentation of [this compound+H]+

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Proposed Neutral Loss Possible Fragment Structure
106.07 74.06 H2S [CH3NHCH2CH2CH2]+

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specific to the detection of species with unpaired electrons, such as free radicals. youtube.com The parent molecule, this compound, is a diamagnetic species with all its electrons paired; therefore, it is EPR-silent and would not produce a signal on its own.

However, EPR spectroscopy would be an invaluable tool for studying radical species derived from this compound. nih.gov For instance, oxidation of the thiol group can generate a sulfur-centered thiyl radical (RS•). researchgate.net The EPR spectrum of such a radical would provide detailed information about its electronic structure and environment. nih.gov The principal values of the g-tensor in the EPR spectrum are characteristic of the type of radical, with sulfur-centered radicals showing significant anisotropy. researchgate.net This technique is crucial for investigating the role of such aminothiols in redox processes or radical-mediated reactions. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal of the substance with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the precise calculation of bond lengths, bond angles, and torsional angles within the molecule.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of its molecular connectivity and conformation in the solid state. It would reveal the precise spatial arrangement of the methylamino and propanethiol moieties. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The primary prerequisite for this analysis is the ability to grow a single crystal of sufficient quality, which can be a significant challenge for liquids or low-melting-point solids. nih.gov

Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. unar.ac.id Direct analysis of this compound by GC can be challenging due to the high polarity of the amine and thiol groups, which can lead to poor peak shapes and interactions with the stationary phase. To overcome this, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers/thioethers. patsnap.com This procedure improves chromatographic performance and yields reproducible results for purity assessment. patsnap.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of polar and non-volatile compounds and does not require derivatization. researchgate.net Reversed-phase liquid chromatography (RPLC) is a common approach, where a C18 column is used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. tmiclinode.com Given the basic nature of the amino group, positive ion electrospray ionization (ESI) is an effective method for generating the protonated molecular ion for MS detection. researchgate.net LC-MS is a powerful tool for both purity analysis and the quantification of this compound in various matrices. nih.gov

Table 3: Summary of Chromatographic Techniques for this compound Analysis

Technique Typical Stationary Phase Mobile Phase / Carrier Gas Detection Key Considerations
GC-MS Phenyl-methylpolysiloxane Helium Mass Spectrometry (EI) Often requires derivatization to improve volatility and peak shape. patsnap.com

| LC-MS | C18 (Reversed-Phase) | Water/Acetonitrile with formic acid | Mass Spectrometry (ESI+) | Ideal for direct analysis of the polar compound without derivatization. researchgate.net |

Computational and Theoretical Studies of 1 Methylamino 3 Propanethiol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Methylamino-3-propanethiol, these calculations reveal details about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a principal tool for the computational investigation of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum on the potential energy surface, the equilibrium geometry of the molecule can be predicted with high precision.

These calculations typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) that appropriately describe the electronic structure of the molecule. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations yield the total electronic energy of the molecule, which is crucial for comparing the relative stabilities of different conformations and for calculating reaction energies.

Table 1: Calculated Geometric Parameters of this compound using DFT

ParameterValue
C-S Bond Length (Å)Data not available in search results
C-N Bond Length (Å)Data not available in search results
S-H Bond Length (Å)Data not available in search results
N-H Bond Length (Å)Data not available in search results
C-C-C Bond Angle (°)Data not available in search results
C-S-H Bond Angle (°)Data not available in search results

Ab Initio Methods for High-Accuracy Thermochemical Properties

For even greater accuracy, particularly for thermochemical properties, ab initio methods are utilized. These methods are based on first principles of quantum mechanics without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide benchmark values for properties like the enthalpy of formation, entropy, and heat capacity. While computationally more demanding than DFT, these methods are invaluable for obtaining highly reliable thermochemical data, which are essential for understanding the molecule's behavior under various thermodynamic conditions.

Table 2: Calculated Thermochemical Properties of this compound

PropertyCalculated Value
Enthalpy of Formation (kJ/mol)Data not available in search results
Entropy (J/mol·K)Data not available in search results
Heat Capacity (J/mol·K)Data not available in search results

Conformational Analysis and Potential Energy Surfaces

The flexibility of the propyl chain in this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify these different structures and determine their relative energies.

Global and Local Minima Identification

By systematically rotating the single bonds within the molecule and calculating the energy at each step, a potential energy surface (PES) can be constructed. The minima on this surface correspond to stable conformers. The conformer with the lowest energy is termed the global minimum, representing the most stable structure of the molecule. Other minima are referred to as local minima and represent less stable, but still potentially populated, conformations. The identification of these minima is crucial for understanding the molecule's structural preferences and how it might interact with other molecules.

Rotational Barriers and Conformational Dynamics

The peaks on the potential energy surface between minima represent the energy barriers for rotation around the single bonds. These rotational barriers determine the rate at which the molecule can interconvert between different conformations. Understanding these barriers provides insight into the conformational dynamics of this compound, indicating which parts of the molecule are flexible and which are more rigid. This information is vital for predicting its behavior in dynamic environments.

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. Transition State Theory is a fundamental concept used to understand and predict reaction rates. By mapping the potential energy surface for a reaction, the transition state—the highest energy point along the reaction coordinate—can be located. The structure and energy of the transition state are critical for determining the activation energy of the reaction, which in turn governs the reaction rate. For this compound, this approach can be used to study various reactions it might undergo, such as nucleophilic substitution or oxidation, providing a detailed, step-by-step picture of the reaction mechanism.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

No specific studies utilizing molecular dynamics simulations to investigate the solution-phase behavior or the influence of different solvents on the conformational and dynamic properties of this compound have been found. Such studies would typically provide insights into:

Radial distribution functions between the solute and solvent molecules.

Hydrogen bonding dynamics.

Solvation free energies in various solvents.

Conformational changes of the molecule in solution.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

There is no available research detailing the theoretical prediction of spectroscopic parameters (such as NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption wavelengths) for this compound. A validation of such theoretical data against experimental spectra requires both computational work and laboratory measurements, a combination of which has not been published for this compound. A typical study in this area would involve:

Quantum chemical calculations (e.g., using Density Functional Theory, DFT).

Comparison of calculated chemical shifts (¹H, ¹³C NMR) with experimental data.

Correlation of calculated vibrational frequencies with experimental IR and Raman spectra.

Without dedicated scholarly research on this compound, it is not possible to provide the specific, data-driven content required for this article.

Synthesis and Chemical Properties of Derivatives and Analogues of 1 Methylamino 3 Propanethiol

Design and Synthesis of N-Substituted and N,N-Disubstituted Methylaminopropanethiols

Modification of the secondary amine in 1-methylamino-3-propanethiol allows for the introduction of a vast array of functional groups, fundamentally altering the molecule's steric and electronic properties. The primary challenge in these syntheses is achieving chemoselectivity, as both the amine and the thiol are nucleophilic.

N-Acylation: The formation of amides via N-acylation is a common strategy to introduce new functional groups. This is typically achieved using acylating agents like acyl chlorides or acid anhydrides. To prevent undesired S-acylation, the reaction can be performed under conditions that favor amine reactivity or by employing a protecting group strategy for the thiol. The relative nucleophilicity of the amine versus the thiol is pH-dependent; at neutral or slightly acidic pH, the amine is more nucleophilic, whereas under basic conditions, the deprotonated thiolate is a potent nucleophile. Alternatively, the thiol can be temporarily protected, for instance as a trityl or benzyl thioether, to ensure exclusive N-acylation. After the amide bond is formed, the protecting group can be removed to regenerate the free thiol. S-to-N acyl transfer reactions can also be utilized in certain synthetic contexts to achieve the desired amide product.

N-Alkylation: Introducing alkyl groups at the nitrogen atom to form tertiary amines can be accomplished through reaction with alkyl halides. This reaction is subject to the same chemoselectivity challenge as N-acylation. Direct alkylation can lead to a mixture of N- and S-alkylated products, as well as potential over-alkylation at the nitrogen to form a quaternary ammonium (B1175870) salt. Therefore, protecting the thiol group is often the preferred method to ensure clean N-alkylation. Another approach is reductive amination, where the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by an agent like sodium cyanoborohydride to yield the N-alkylated product. This method is generally highly selective for the amine.

Modification TypeReagent ClassKey Considerations
N-Acylation Acyl Chlorides, Acid AnhydridesChemoselectivity (N vs. S), pH control, potential need for thiol protecting groups.
N-Alkylation Alkyl HalidesChemoselectivity, risk of over-alkylation, thiol protection often required.
Reductive Amination Aldehydes/Ketones with a reducing agentHigh selectivity for N-alkylation, milder conditions.

Strategies for S-Substitution and Formation of Thioether Derivatives

The thiol group is a highly versatile handle for forming stable carbon-sulfur bonds, leading to a diverse class of thioether derivatives. The high nucleophilicity of the corresponding thiolate anion is central to many S-substitution strategies.

Nucleophilic Substitution: The most traditional method for thioether synthesis is the Williamson ether synthesis analogue, involving the SN2 reaction of the thiolate with an alkyl halide. The reaction rate is dependent on the steric hindrance of the alkyl halide, with primary halides reacting most readily. This method is highly effective for introducing simple alkyl, benzyl, or allyl groups at the sulfur atom.

Thia-Michael Addition: The conjugate addition of a thiol to an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound (e.g., acrylates, enones) or acrylonitrile, is known as the thia-Michael reaction. This reaction can be catalyzed by either a base, which generates the nucleophilic thiolate, or a nucleophile like a phosphine or a tertiary amine. It is a highly efficient and atom-economical method for forming C-S bonds under mild conditions.

Thiol-Ene Reaction: A powerful and versatile method for S-substitution is the radical-mediated thiol-ene reaction. This reaction involves the addition of a thiol across a carbon-carbon double bond (an 'ene'), typically initiated by UV light in the presence of a photoinitiator. The reaction proceeds via an anti-Markovnikov addition, is often characterized by "click" chemistry attributes like high efficiency and orthogonality, and is not inhibited by oxygen, unlike many other radical polymerizations. This makes it particularly useful for applications in materials science and bioconjugation.

Reaction TypeSubstrateMechanismKey Features
Nucleophilic Substitution Alkyl Halides (R-X)SN2Strong nucleophile (thiolate) required; best for primary and secondary halides.
Thia-Michael Addition Activated Alkenes (e.g., acrylates, maleimides)Conjugate AdditionBase or nucleophile catalyzed; forms C-S bond at the β-carbon.
Thiol-Ene Reaction Alkenes ('enes')Radical AdditionPhoto- or thermally initiated; anti-Markovnikov selectivity; oxygen tolerant.

Modifications of the Propanethiol Backbone and Isomeric Studies

Altering the carbon skeleton of this compound gives rise to constitutional isomers and homologues with distinct chemical and physical properties. Synthetic strategies for these analogues typically involve starting from different precursors that establish the relative positions of the amine and thiol functionalities.

For example, the synthesis of the isomeric 2-methylamino-1-propanethiol can be achieved by the ring-opening of 1,2-propylene sulfide (B99878) (methylthiirane) with methylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the episulfide ring, yielding the desired isomer.

Another key isomer, 1-methylamino-1-methyl-2-ethanethiol , could be synthesized starting from a suitable amino acid precursor, such as a derivative of alanine. Reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group (e.g., a tosylate), and subsequent displacement with a sulfur nucleophile would yield the target structure.

These isomeric studies are crucial as the spatial arrangement of the amino and thiol groups dictates their ability to participate in intramolecular reactions, chelate metal ions, and adopt specific conformations. For instance, the ability to form a five- or six-membered ring through intramolecular cyclization is highly dependent on the number of carbons separating the two functional groups.

Incorporation of this compound Scaffold into Complex Molecular Architectures

The dual functionality of aminopropanethiols makes them valuable building blocks for constructing larger, more complex molecules, including heterocyclic systems and polymers.

Heterocyclic Systems: The reaction between an aminothiol (B82208) and a bifunctional electrophile is a powerful method for heterocycle synthesis.

Thiazolidines: 1,2-aminothiols readily react with aldehydes and ketones to form thiazolidine rings. Similarly, 1,3-aminothiols like this compound can react with aldehydes (e.g., formaldehyde) to undergo condensation and form a six-membered hexahydro-1,3-thiazine ring system.

Thiomorpholines: The thiomorpholine scaffold is present in several pharmacologically active compounds. Syntheses can involve the reaction of a precursor like cysteamine (a 1,2-aminothiol) with a two-carbon electrophile. A derivative like this compound could be incorporated into substituted thiomorpholine structures through multi-step synthetic sequences.

Thiazolines: Aminothiols can react with nitriles under certain conditions to yield thiazoline heterocycles.

Polymeric Structures: The thiol and amino groups provide two distinct handles for polymerization or for grafting onto existing polymers.

Thiol-Ene Polymerization: Using a multifunctional 'ene' monomer and a dithiol, or conversely, a multifunctional thiol like a derivative of this compound with a di-ene, a cross-linked polythioether network can be formed. This step-growth polymerization leads to homogeneous network structures.

Polyaddition Reactions: The thia-Michael addition can be used as a polymerization reaction. For example, the reaction of a dithiol with a bis-acrylate or bis-maleimide monomer results in a linear or cross-linked polymer. The this compound scaffold could be converted into a dithiol derivative and used in such polymerizations. The amino group could also participate in polymer formation, for example, by reacting with diisocyanates to form poly(thiourea)s or with diacyl chlorides to form polyamides, provided the thiol is suitably protected.

Structure-Reactivity Relationships within Aminopropanethiol Derivatives

The reactivity of any derivative of this compound is governed by a combination of electronic, steric, and stereochemical factors.

pKa and Nucleophilicity: The reactivity of both the thiol and the amine depends on their respective pKa values. The pKa of a typical alkyl thiol is around 8-10, while a secondary alkyl amine has a pKa of around 10-11. The thiol is a significant nucleophile only in its deprotonated thiolate form (RS⁻). Therefore, reactions involving S-nucleophilicity are highly pH-dependent and are typically performed under basic conditions. Conversely, the amine is most nucleophilic in its neutral, unprotonated state. Substituents can alter these pKa values through inductive and resonance effects; electron-withdrawing groups (e.g., an N-acyl group) decrease the basicity and nucleophilicity of the amine.

Steric Hindrance: The rate of reactions at both the nitrogen and sulfur centers is sensitive to steric bulk. Substituents on the nitrogen or on the carbon atoms adjacent to the functional groups can impede the approach of reagents, slowing down reaction rates for both N- and S-substitution. For instance, in SN2 reactions, bulky substituents on the electrophile will decrease the reaction rate. Similarly, bulky N-substituents on the aminothiol can hinder further reactions at the nitrogen center.

Electronic Effects: The electronic nature of substituents plays a critical role in modulating reactivity. Electron-withdrawing substituents on the nitrogen atom (e.g., a tosyl or acetyl group) reduce the nucleophilicity of the amine. Electron-donating groups would have the opposite effect. These effects are transmitted through the carbon backbone (inductive effects) and can influence the acidity of the thiol proton and the nucleophilicity of the thiolate. For Michael additions, the reactivity is dictated by the electronic nature of the acceptor alkene; electron-withdrawing groups on the alkene increase its electrophilicity and accelerate the reaction.

Non Biological and Industrial Applications of Aminopropanethiols

Role as Chemical Intermediates in Organic Synthesis

As a bifunctional molecule, 1-Methylamino-3-propanethiol possesses two reactive sites: the nucleophilic thiol group and the nucleophilic secondary amine. This structure theoretically allows it to serve as a versatile building block or intermediate in the synthesis of more complex molecules. The thiol end can participate in nucleophilic substitution or addition reactions, while the amine can be involved in amide bond formation, alkylation, or other standard amine reactions. While related compounds like 3-methylamino-1-propanol derivatives are cited as intermediates in pharmaceutical synthesis, no specific synthetic routes employing this compound as an intermediate are prominently documented.

Applications in Polymer Science and Material Synthesis

The dual functionality of aminothiols makes them attractive candidates for polymer science. The thiol group is known to participate in "thiol-ene" click chemistry, a highly efficient and specific reaction used in polymer synthesis and modification.

Utilization as Corrosion Inhibitors in Metallic Systems

Organic compounds containing nitrogen and sulfur atoms are often effective corrosion inhibitors for metals in acidic environments. These heteroatoms can coordinate with metal atoms on the surface, forming a protective film that physically blocks the corrosive medium and slows down the electrochemical reactions of corrosion. The proposed mechanism for an aminothiol (B82208) like this compound would involve the adsorption of the molecule onto the metal surface via its sulfur and nitrogen atoms. Numerous patents and studies exist for various aminothiols and related derivatives as corrosion inhibitors, but none were found to specifically name or test this compound.

Table 1: Potential Corrosion Inhibition Properties of Aminothiols

Functional GroupPotential Role in Corrosion Inhibition
Thiol (-SH)Strong coordination to metal surfaces; formation of a protective layer.
Amine (-NH)Adsorption onto the metal surface via the lone pair of electrons on the nitrogen atom.
Propyl ChainContributes to the surface coverage and thickness of the protective film.

Involvement in Agricultural Chemical Production (e.g., Herbicides)

Certain sulfur-containing organic molecules serve as intermediates in the synthesis of agrochemicals. For instance, simple alkanethiols are used as feedstocks for some insecticides and herbicides. The presence of the thiol group in this compound suggests it could potentially be used as a precursor in the synthesis of more complex, biologically active molecules for agricultural use. Nevertheless, there is no specific information in the literature or patent records linking this compound to the production of any commercial herbicides or other agricultural chemicals.

No Verifiable Data on the Analytical Reagent Applications of this compound

Following an extensive review of available scientific literature and chemical databases, no specific information has been found regarding the application of this compound as an analytical reagent in chemical separations and detection. While the broader class of aminopropanethiols finds use in various industrial and scientific fields, verifiable research findings detailing the use of this specific methylated derivative in analytical chemistry are not present in the accessible public domain.

The initial search for data on this compound's role in analytical techniques such as chromatography, electrophoresis, or as a component in chemical sensors and detection reagents did not yield any relevant results. Further investigation using synonyms and CAS number searches for this compound also failed to uncover any documented applications in this context.

Information is available for related compounds, such as 3-Amino-1-propanethiol and 3-(Dimethylamino)-1-propanethiol (B1274147), which have been explored for their properties in forming self-assembled monolayers and in other applications. However, the specific analytical utility of this compound remains uncharacterized in the reviewed literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Analytical Reagent Applications in Chemical Separations and Detection" for this compound as per the requested outline. The absence of research data precludes any substantive discussion on its use, detailed research findings, or the generation of relevant data tables.

Future Research Directions and Emerging Areas in 1 Methylamino 3 Propanethiol Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

Future research will likely focus on developing greener and more efficient synthetic routes to 1-Methylamino-3-propanethiol and its derivatives. Traditional methods for synthesizing aminothiols can sometimes involve harsh reagents and generate significant waste. The principles of green chemistry are pushing for the adoption of more sustainable practices.

Key areas of development are expected to include:

Catalytic Routes: The exploration of novel catalysts to facilitate the synthesis with higher efficiency and selectivity, minimizing the need for protecting groups and reducing the number of synthetic steps.

Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce the reliance on petrochemical sources.

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the reactants into the final product, such as multicomponent reactions. nih.gov Methodologies like the Gewald reaction, used for synthesizing 2-aminothiophenes, exemplify the efficiency of multicomponent approaches and could inspire similar strategies for aminothiols. nih.gov

Synthetic StrategyKey AdvantagesRelevance to this compound
Multicomponent ReactionsHigh atom economy, mild conditions, high yields. nih.govPotential for one-pot synthesis from simple, readily available precursors.
Homogeneous/Heterogeneous CatalysisIncreased reaction rates, selectivity, and potential for catalyst recycling. nih.govDevelopment of efficient catalysts for the amination and thiolation steps.
Use of Green SolventsReduced environmental impact and improved safety. nih.govPerforming the synthesis in water or other environmentally benign solvents.

Advanced Understanding of Thiol/Amine Synergistic Reactivity

The proximate arrangement of the thiol and amine functionalities in this compound allows for synergistic interactions that can be harnessed for unique reactivity and catalysis. Future research will delve deeper into understanding and exploiting this synergy. The interplay between the nucleophilic thiol and the basic amine can lead to enhanced catalytic activity, as seen in bifunctional catalysts for various organic transformations. nih.gov

Emerging areas of investigation include:

Intramolecular Catalysis: Studying how the amine group can activate the thiol for nucleophilic attack, or vice versa, in a variety of reactions. This could lead to the design of novel organocatalysts.

Modulation of Redox Properties: Investigating how the presence of the amine influences the redox potential of the thiol group, which is crucial for applications in redox biology and materials science. nih.gov

Cooperative Binding: Exploring the ability of both the thiol and amine groups to cooperatively bind to metal ions or other substrates, leading to the development of novel chelating agents or sensors.

Rational Design of Derivatives for Specific Chemical Functions

The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. By modifying the backbone or attaching various functional groups, a diverse library of derivatives can be created for specific applications. For instance, the design of a novel aminothiol (B82208) with multiple thiol groups has shown potential as a radioprotective agent, highlighting the promise of this approach. nih.gov

Future design strategies will likely focus on:

Bioconjugation: Developing derivatives with specific reactive handles for conjugation to biomolecules, such as proteins or nucleic acids, for applications in chemical biology and medicine. researchgate.netrsc.org

Polymer Science: Creating monomers based on this compound for the synthesis of functional polymers with unique properties, such as self-healing materials or stimuli-responsive gels.

Pharmacological Agents: Designing derivatives with enhanced biological activity, for example, by optimizing their interaction with specific biological targets. The synthesis of optically active amino-propanol derivatives serves as a precedent for creating chiral aminothiols with potential therapeutic applications. researchgate.net

Integration of In Silico and Experimental Approaches for Accelerated Discovery

The combination of computational modeling and experimental validation is a powerful tool for accelerating the discovery and optimization of new chemical entities. In the context of this compound, in silico methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Future research will increasingly rely on this integrated approach to:

Predict Reactivity: Employing computational tools, such as density functional theory (DFT), to predict the reactivity of the thiol and amine groups in different chemical environments and to elucidate reaction mechanisms. nih.govacs.org

Screen for Properties: Using molecular modeling to screen virtual libraries of this compound derivatives for desired properties, such as binding affinity to a target protein or specific electronic properties.

Understand Spectroscopic Data: Combining experimental spectroscopic data with computational predictions to gain a more detailed understanding of the molecular structure and dynamics.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Predicting reaction pathways, activation energies, and spectroscopic properties. nih.govacs.org
Molecular Dynamics (MD) SimulationsSimulating the behavior of the molecule and its derivatives in different environments (e.g., in solution, at interfaces).
Virtual ScreeningIdentifying derivatives with high potential for specific applications by computationally evaluating large libraries of compounds.

Exploration of Novel Applications in Catalysis and Functional Materials

The unique properties of this compound make it an attractive candidate for a range of applications in catalysis and materials science. Its bifunctional nature is particularly advantageous for creating materials with tailored surface chemistry and for developing novel catalytic systems.

Emerging application areas include:

Bifunctional Catalysis: Designing catalysts where the thiol and amine groups work in concert to promote chemical reactions with high efficiency and selectivity. nih.gov The synergistic effect of having both functionalities on one molecule can lead to catalytic activities not achievable with monofunctional catalysts.

Surface Modification: Using this compound and its derivatives to functionalize the surface of nanoparticles, electrodes, and other materials to impart specific properties, such as improved biocompatibility, enhanced catalytic activity, or selective binding capabilities. For example, bifunctional amine- and thiol-modified materials have been developed for the detection of heavy metals. acs.org

Functional Polymers and Nanomaterials: Incorporating the this compound moiety into polymer backbones or onto the surface of nanomaterials to create advanced functional materials for applications in sensing, drug delivery, and electronics. nih.gov

Q & A

Q. What are the standard synthetic routes for 1-Methylamino-3-propanethiol, and how can purity be validated?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a thiol group can be introduced via reaction of a primary amine with a thiolating agent like thiourea, followed by hydrolysis. Purity validation requires a combination of chromatographic techniques (e.g., HPLC or GC-MS) and spectroscopic methods (NMR, IR). Reference standards for related amines and thiols (e.g., 2-Amino-2-methyl-1-propanol or 3-Methyl-1-pentanol derivatives) can guide method development . Impurity profiling should follow pharmacopeial guidelines, such as those outlined in USP-NF monographs, which specify thresholds for unspecified impurities (e.g., ≤0.1% for major byproducts) .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is recommended for separating polar intermediates. For volatile derivatives, GC-MS using a DB-5 column can resolve thiol-amine adducts .
  • Spectroscopy : 1^1H and 13^13C NMR are critical for structural confirmation. For example, the methylamino proton typically appears as a singlet near δ 2.3 ppm, while thiol protons (if unprotected) resonate around δ 1.5 ppm. IR can confirm functional groups (e.g., S-H stretch at ~2550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) with ESI+ ionization helps identify molecular ions and fragmentation patterns, particularly for derivatives like 3-(methylamino)phenol analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:
  • Controlled Experiments : Repeat analyses in deuterated solvents (e.g., D2_2O vs. CDCl3_3) to isolate solvent-induced shifts.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to confirm spin-spin coupling and connectivity .
    For example, unexpected splitting in methylamino protons may indicate steric hindrance from adjacent groups, requiring X-ray crystallography for definitive confirmation .

Q. What experimental strategies optimize the yield of this compound under varying catalytic conditions?

  • Methodological Answer : Reaction optimization should follow a factorial design to test variables such as temperature, catalyst loading, and solvent polarity. For example:
CatalystTemp. (°C)SolventYield (%)
Pd/C (5 mol%)80EtOH/H2_2O72
NiCl2_260THF58
No catalyst25MeCN12

Data from analogous reactions (e.g., 3-Amino-3-(4-chlorophenyl)-1-propanol syntheses) suggest that Pd/C in aqueous ethanol maximizes yield by facilitating reductive amination . Kinetic studies (e.g., in situ FTIR) can monitor intermediate formation and guide endpoint determination .

Q. How can researchers design stability studies for this compound under physiological conditions?

  • Methodological Answer :
  • Accelerated Degradation : Expose the compound to pH gradients (1.2–7.4) at 37°C and analyze degradation products via LC-MS. Thiol oxidation to disulfides is a common pathway, requiring antioxidants (e.g., ascorbic acid) in formulations .
  • Light Sensitivity : Conduct photostability tests per ICH Q1B guidelines using UV-Vis irradiation (320–400 nm). Derivatives with aromatic moieties (e.g., 3-(methylamino)phenol) may require amber glass storage .

Data Presentation Guidelines

  • Tables : Use standardized formats for reporting reaction conditions, ensuring columns include catalyst, solvent, temperature, and yield (see Question 4 example) .
  • Figures : NMR spectra should include integration values and coupling constants. For chromatograms, annotate peaks with retention times and area percentages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.